Ophioglonin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H10O7 |
|---|---|
Molecular Weight |
314.25 g/mol |
IUPAC Name |
3,4,8,10-tetrahydroxy-5H-isochromeno[4,3-b]chromen-7-one |
InChI |
InChI=1S/C16H10O7/c17-6-3-10(19)12-11(4-6)23-15-7-1-2-9(18)13(20)8(7)5-22-16(15)14(12)21/h1-4,17-20H,5H2 |
InChI Key |
XUFSGVREMRKLBR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2O)O)C3=C(O1)C(=O)C4=C(C=C(C=C4O3)O)O |
Origin of Product |
United States |
Occurrence and Isolation Methodologies of Ophioglonin
Biological Sources of Ophioglonin and Related Homoflavonoids
This compound and its derivatives are primarily found within the plant kingdom, with particular prevalence in the Ophioglossum genus of ferns. These compounds are part of a larger class of secondary metabolites known as homoflavonoids, which are characterized by an additional carbon atom compared to the typical C6-C3-C6 flavonoid skeleton. tandfonline.com
Ophioglossum Species as Primary Producers
The genus Ophioglossum, commonly known as adder's-tongue ferns, is a significant source of this compound and related compounds. researchgate.netresearchgate.net Several species within this genus have been identified as primary producers.
Ophioglossum petiolatum has been a key species in the study of this compound. Research has led to the isolation of this compound itself, along with several of its derivatives, from this fern. nih.govacs.orgacs.org One study successfully isolated six homoflavonoids from O. petiolatum, including this compound, this compound 7-O-beta-D-glucopyranoside, ophioglonol (B1249540), ophioglonol prenyl ether, ophioglonol 4'-O-beta-D-glucopyranoside, and isothis compound 7-O-beta-D-glucopyranoside. nih.govacs.orgacs.org These findings underscore the rich chemical diversity of homoflavonoids within this plant. nih.gov
Another significant producer of this compound-related compounds is Ophioglossum pedunculosum. nih.govtandfonline.com Studies on this fern have resulted in the isolation of new homoflavonoids, such as 6-(3-methyl-2-buten-1-yl) this compound and this compound 4′-O-β-d-glucopyranoside. tandfonline.comresearchgate.nettandfonline.com The presence of these unique derivatives in O. pedunculosum highlights the chemical variations that can occur within the same genus. tandfonline.com Additionally, this compound 7-O-beta-D-glucopyranoside has also been isolated from this species. zfin.org
Ophioglossum vulgatum, a representative species of the genus, is also known to contain this compound. researchgate.netresearchgate.net This fern has traditional uses in folk medicine for its anti-inflammatory properties, which has prompted scientific investigation into its active components. researchgate.netnih.gov Research has confirmed that this compound is one of the bioactive constituents of O. vulgatum. researchgate.netresearchgate.net Further studies have isolated other flavonoids from the aerial parts, including 3-O-methylquercetin and its glucosides. mdpi.com
Ophioglossum pedunculosum
Other Botanical Sources of this compound Derivatives
Beyond the Ophioglossum genus, derivatives of this compound have been identified in other plant families.
One notable example is Peltophorum pterocarpum, a tropical ornamental tree from the Fabaceae family. thieme-connect.comnih.govresearchgate.net Phytochemical investigations of its leaves led to the isolation of a new derivative of peltogynoid this compound, as well as this compound itself. thieme-connect.comnih.govresearchgate.net The discovery of these compounds in P. pterocarpum expands the known botanical distribution of this compound-related structures. researchgate.netnaturalproducts.net
Additionally, this compound has been reported to be present in Acacia catechu, another member of the Fabaceae family. zenodo.orgnih.govspringermedizin.de
Extraction Strategies for this compound from Plant Matrix
The isolation of this compound and its derivatives from plant material involves a series of extraction and chromatographic techniques. A common approach begins with the extraction of the dried and powdered plant material using solvents of varying polarities.
For instance, in the study of Ophioglossum petiolatum, the dried whole plant was extracted with ethanol (B145695). acs.orgacs.org This initial extract was then partitioned successively with ethyl acetate (B1210297) and n-butanol. acs.orgacs.org The resulting fractions were further subjected to separation techniques.
A general method for plant extraction involves using a reflux condenser with solvents like dichloromethane (B109758), methanol (B129727), and water. mdpi.com The concentrated extracts are then typically subjected to various chromatographic methods to isolate the compounds of interest.
The ethyl acetate fraction of Ophioglossum vulgatum was prepared using reflex extraction and fractional extraction methods. researchgate.net In the case of Peltophorum pterocarpum, a dichloromethane extract of the leaves was used for phytochemical investigation. thieme-connect.comnih.govresearchgate.net
Column chromatography is a crucial step in the purification process. Silica (B1680970) gel and Sephadex LH-20 are commonly used stationary phases for the separation of homoflavonoids from the crude extracts. acs.orgacs.org These chromatographic techniques, often used in succession, allow for the isolation of pure this compound and its derivatives for structural elucidation and further study. The structures of the isolated compounds are then typically determined using spectroscopic methods. thieme-connect.comnih.gov
Solvent-Based Extraction Techniques
The initial step in isolating this compound from plant material is typically solvent-based extraction. The choice of solvent is crucial for efficiently extracting the target compound from the complex plant matrix.
Commonly, a 50% ethanol solution has been used for the extraction of compounds from plants of the Ophioglossum genus. tandfonline.com In one method, the plant material is air-dried and then incubated in the ethanol solution for an extended period, such as two weeks at room temperature. tandfonline.com Another approach involves the use of methanol for extraction. For instance, dried and powdered plant stems can be subjected to exhaustive solvent extraction with methanol using a Soxhlet apparatus, often at an elevated temperature (60–70°C) for 72 hours. nih.gov
Following extraction, the resulting solution, known as the crude extract, is typically concentrated to remove the solvent. This can be achieved using a rotary evaporator, followed by incubation at a specific temperature (e.g., 37°C) to ensure complete solvent evaporation. nih.gov The crude extract is then stored, often at low temperatures like 4°C, for subsequent purification steps. nih.gov
Pre-purification Methodologies
Before proceeding to more refined chromatographic separation, crude extracts often undergo pre-purification steps to remove major classes of interfering compounds and enrich the fraction containing this compound.
A common pre-purification strategy is liquid-liquid partitioning. This technique separates compounds based on their differential solubility in two immiscible liquid phases. For example, a crude extract can be successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EA), and n-butanol (n-BuOH). researchgate.net In one study, the ethyl acetate layer was identified as the most active fraction containing the compounds of interest after an initial screening. researchgate.net
Another pre-purification method involves the use of open silica gel column chromatography. researchgate.net The concentrated active fraction (e.g., the ethyl acetate layer) is loaded onto a silica gel column. A gradient of solvents, such as dichloromethane (DCM) and methanol (CH3OH), is then used as the mobile phase to elute different compounds at different times. researchgate.net The eluted portions, or fractions, are collected and can be combined based on their profiles on thin-layer chromatography (TLC). researchgate.net
Chromatographic Separation Techniques for this compound Isolation
Chromatography is a fundamental and indispensable tool for the final isolation and purification of this compound from the pre-purified fractions. ijpsjournal.come3s-conferences.org Various chromatographic methods are employed, each offering different levels of resolution and selectivity.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for the purification of natural products like this compound. americanpeptidesociety.orgnih.govtci-thaijo.org It offers high resolution, reproducibility, and the ability to automate the separation process. researchgate.net
In a typical HPLC setup for the analysis of related plant extracts, a C18 column is often used as the stationary phase. tandfonline.com The mobile phase, which carries the sample through the column, can consist of a mixture of solvents like acetonitrile (B52724) and a phosphoric acid solution. tandfonline.com A gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate the components of the mixture. tandfonline.com For example, the percentage of acetonitrile can be gradually increased over a period of 70 minutes. tandfonline.com The separated compounds are then detected as they exit the column, for instance, by monitoring their UV absorbance at a specific wavelength like 360 nm. tandfonline.com
Preparative HPLC (prep-HPLC) is a variation of HPLC that is specifically designed to purify larger quantities of a compound with high purity. researchgate.net
Thin-Layer Chromatography (TLC) in Fractionation
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique often used to monitor the progress of purification and to analyze the composition of fractions obtained from other chromatographic methods like column chromatography. nih.govturkupetcentre.net
Other Advanced Chromatographic Methods
Beyond conventional HPLC and TLC, other advanced chromatographic techniques can be applied for the complex task of isolating natural products. These methods offer enhanced separation capabilities. mdpi.com
Multi-Dimensional Chromatography (MDC) : This technique combines two or more different chromatographic systems to achieve a comprehensive separation of complex mixtures. mdpi.com It is particularly useful for separating compounds with similar structures that may co-elute in a single chromatographic run. mdpi.com
Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is a valuable alternative to reversed-phase HPLC, especially for separating highly polar compounds. americanpeptidesociety.org
Capillary Electrophoresis (CE) : CE is another separation technique that utilizes an electric field to separate analytes. It can offer faster separation times compared to HPLC for certain applications. mdpi.com
These advanced methods, often coupled with mass spectrometry (LC-MS), play a significant role in modern natural product research by enabling the detailed profiling and targeted isolation of specific compounds from complex biological extracts. nih.gov
Structural Characterization and Elucidation of Ophioglonin and Its Analogues
Advanced Spectroscopic Techniques for Ophioglonin Structure Determination
The elucidation of this compound's complex tetracyclic structure relies heavily on the combined use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.orgthieme-connect.com These methods, when used in conjunction, allow for the unambiguous assignment of the molecular framework and the confirmation of its elemental composition.
NMR spectroscopy is the cornerstone for determining the structure of this compound and its derivatives. nih.govacs.orgglycopedia.eu Through a suite of one-dimensional and two-dimensional experiments, researchers have been able to map out the complete proton and carbon framework of these molecules.
The initial characterization of this compound involves the analysis of its one-dimensional ¹H and ¹³C NMR spectra. The ¹H NMR spectrum reveals the chemical environment and coupling interactions of all hydrogen atoms, while the proton-decoupled ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. hmdb.caresearchgate.netwikipedia.org
For this compound, ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) analyses showed the presence of an oxymethylene carbon, seven aromatic carbons with three fully substituted sp² carbons, seven oxygenated aromatic carbons, and a carbonyl carbon. acs.orglibretexts.orgmagritek.com The DEPT experiment is crucial for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. libretexts.orgemerypharma.com
The specific chemical shifts for this compound, isolated from Ophioglossum petiolatum, are detailed below. acs.org
| Position | δC (ppm) | δH (ppm, J in Hz) |
|---|---|---|
| 2 | 158.4 | - |
| 3 | 132.8 | - |
| 4 | 174.1 | - |
| 5 | 98.8 | 6.18 (d, 2.0) |
| 6 | 163.1 | - |
| 7 | 93.8 | 6.40 (d, 2.0) |
| 8 | 165.7 | - |
| 9 | 101.9 | - |
| 10 | 160.8 | - |
| 11 | 65.2 | 5.23 (s) |
| 1' | 113.6 | - |
| 2' | 142.0 | - |
| 3' | 142.1 | - |
| 4' | 110.1 | 6.75 (d, 8.5) |
| 5' | 116.3 | 6.70 (d, 8.5) |
| 6' | 122.1 | - |
Two-dimensional NMR experiments are indispensable for assembling the complete structure of this compound from the fragments identified in 1D NMR. princeton.eduscribd.comsdsu.edu
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to establish connections between adjacent protons within the same spin system. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton with its directly attached carbon atom, providing definitive C-H one-bond connections. emerypharma.comcolumbia.edu In the case of this compound, HSQC (or its earlier variant, HMQC) analysis was used to assign the protonated carbons completely. acs.org
HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably one of the most powerful experiments for structure elucidation. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). sdsu.educolumbia.edu For this compound, key HMBC correlations confirmed the assignments for the B-ring and the connection of the oxymethylene bridge. acs.org Specifically, correlations were observed from the H-11 protons (δH 5.23) to carbons C-3, C-1′, C-2′, and C-3′, and from aromatic protons H-5′ and H-6′ to various carbons in the B-ring, which pieced together the molecular skeleton. acs.org
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect protons that are close in space, providing crucial information about the molecule's stereochemistry and the relative orientation of different parts of the structure. researchgate.netprinceton.edu For this compound analogues like this compound 7-O-β-D-glucopyranoside, NOESY correlations between the anomeric proton of the glucose unit and protons H-6 and H-8 of the aglycone were critical in determining the site of glycosylation. acs.org Similarly, ROESY correlations helped establish the linkage of substituents in other this compound analogues. researchgate.net
Mass spectrometry provides the exact molecular weight and elemental composition of a compound, which is a critical piece of evidence that complements NMR data. d-nb.info
HR-ESI-MS is a soft ionization technique that provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula. d-nb.inforesearchgate.net This technique was used to establish the molecular formulas of new this compound analogues isolated from Ophioglossum pedunculosum. researchgate.net
6-(3-methyl-2-buten-1-yl) this compound was found to have a molecular formula of C₂₁H₁₈O₇ based on its HR-ESI-MS peak at m/z 381.0962 [M-H]⁻. researchgate.net
This compound 4'-O-β-D-glucopyranoside was assigned the molecular formula C₂₂H₂₀O₁₂ from its HR-ESI-MS peak at m/z 475.0887 [M-H]⁻. researchgate.net
These high-resolution techniques were instrumental in the initial discovery and characterization of this compound and its glycosides. researchgate.net
HREIMS : The molecular formula of this compound itself was established as C₁₆H₁₀O₇ by HREIMS, which showed a molecular ion peak [M]⁺ at m/z 314.0475. acs.org
HRFABMS : For the analogue this compound 7-O-β-D-glucopyranoside, HRFABMS was used to suggest the molecular formula C₂₂H₂₀O₁₂, which was consistent with the NMR data. acs.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 6-(3-methyl-2-buten-1-yl) this compound |
| This compound 4'-O-β-D-glucopyranoside |
| This compound 7-O-β-D-glucopyranoside |
| Quercetin (B1663063) |
| Luteolin (B72000) |
Mass Spectrometry (MS) in Structural Confirmation
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of complex molecules by fragmenting them into smaller, more easily identifiable pieces. nationalmaglab.org In this process, precursor ions of a specific mass-to-charge ratio are selected and then broken down to generate product ions. nationalmaglab.org The resulting fragmentation pattern provides a molecular fingerprint that is invaluable for structural elucidation. nationalmaglab.orgnih.gov
For flavonoids like this compound, MS/MS analysis typically involves collision-induced dissociation (CID), which preferentially cleaves the weakest bonds in the molecule. nationalmaglab.org In the analysis of flavonoid glycosides, for instance, fragmentation often occurs at the glycosidic bonds, leading to the loss of sugar moieties. This allows for the identification of both the aglycone and the types of sugars attached. The fragmentation of the flavonoid core itself can reveal the substitution patterns on the A and B rings. While specific fragmentation data for this compound is not detailed in the provided search results, the general principles of flavonoid analysis by MS/MS are well-established and would be applied to determine its structure. researchgate.net
X-ray Crystal Diffraction for Definitive Structural Assignment
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in a regular crystal lattice. stackexchange.commyscope.training By measuring the angles and intensities of the diffracted X-rays, a three-dimensional map of the electron density within the crystal can be generated, revealing the precise positions of atoms and the nature of their chemical bonds. wikipedia.org
The successful application of X-ray crystallography provides an unambiguous structural assignment, confirming the connectivity and stereochemistry of the molecule. For complex natural products like this compound, obtaining a single crystal of suitable quality is a critical and often challenging step. exeter.ac.uk Once a suitable crystal is obtained and its diffraction pattern is measured, the resulting data provides the ultimate proof of its molecular architecture. wikipedia.orgresearchgate.net
Structural Analysis of Novel this compound Derivatives
Research into the phytochemistry of the Ophioglossum genus and other plants has led to the isolation and characterization of several novel derivatives of this compound. The elucidation of these new structures relies on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, alongside chemical evidence. acs.orgscirp.org
A study on Ophioglossum petiolatum resulted in the isolation of several new homoflavonoids related to this compound. acs.orgnih.gov The structures of these compounds were determined through comprehensive analysis of their spectroscopic data. acs.org Similarly, a phytochemical investigation of Peltophorum pterocarpum also yielded a new derivative of the peltogynoid this compound. thieme-connect.com
Below is an interactive table detailing some of the novel this compound derivatives and related compounds isolated from Ophioglossum petiolatum:
| Compound Name | Molecular Formula | Method of Structural Elucidation | Source |
| This compound 7-O-β-d-glucopyranoside | Not specified in results | Spectroscopic data analysis, Chemical evidence | Ophioglossum petiolatum |
| Ophioglonol (B1249540) | Not specified in results | Spectroscopic data analysis, Chemical evidence | Ophioglossum petiolatum |
| Ophioglonol prenyl ether | Not specified in results | Spectroscopic data analysis, Chemical evidence | Ophioglossum petiolatum |
| Ophioglonol 4'-O-β-d-glucopyranoside | Not specified in results | Spectroscopic data analysis, Chemical evidence | Ophioglossum petiolatum |
| Isothis compound 7-O-β-d-glucopyranoside | Not specified in results | Spectroscopic data analysis, Chemical evidence | Ophioglossum petiolatum |
Chemotaxonomic Implications of this compound Structure in Ophioglossum Genus
Chemotaxonomy utilizes the distribution of chemical compounds in plants to understand their systematic relationships. The presence of specific classes of secondary metabolites can serve as markers for particular genera or families. nih.gov
Within the fern genus Ophioglossum, homoflavonoids, including this compound, are considered to be of significant chemotaxonomic value. researchgate.netresearchgate.net The consistent presence and structural diversity of these compounds across different Ophioglossum species suggest a close evolutionary relationship and provide a chemical basis for their classification. nih.govresearchgate.net The genus Ophioglossum is known for its unique botanical features, such as having the highest chromosome count in the plant kingdom. wikipedia.org The unique chemical profile, characterized by the abundance of homoflavonoids like this compound, further distinguishes this genus. researchgate.netresearchgate.net
The isolation of various this compound derivatives from species like Ophioglossum petiolatum reinforces the idea that these compounds are characteristic chemical markers for the genus. acs.orgnih.gov The structural variations among these derivatives can also provide insights into the phylogenetic relationships at the species level within the Ophioglossum genus.
Biosynthetic Pathways and Metabolic Origins of Ophioglonin
Precursor Pathways in Ophioglonin Biosynthesis
The journey to synthesizing the this compound scaffold begins with primary metabolic pathways that produce the core aromatic building blocks.
The shikimate pathway is a crucial seven-step metabolic route present in plants, bacteria, fungi, and algae, but absent in mammals. wikipedia.orgnih.gov Its primary function is the biosynthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan from simple carbohydrate precursors. wikipedia.orgdokumen.pubpan.olsztyn.pl The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP), derived from glycolysis, and D-erythrose-4-phosphate, from the pentose (B10789219) phosphate (B84403) pathway. dokumen.pubresearchgate.net
This series of enzymatic reactions leads to the synthesis of chorismic acid, a key branch-point intermediate. wikipedia.orgdokumen.pubresearchgate.net Chorismate serves as the direct precursor for the three aromatic amino acids. pan.olsztyn.pl For flavonoid biosynthesis, L-phenylalanine is the most common starting point, thus establishing the shikimate pathway as the essential foundation for producing the aromatic rings of the this compound molecule. slideshare.net
The synthesis of this compound is intrinsically linked to the general flavonoid biosynthetic pathway. This pathway begins when L-phenylalanine, produced via the shikimate pathway, is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). A series of modifications then leads to the formation of 4-coumaroyl-CoA.
The first committed step in flavonoid biosynthesis is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS). This produces a chalcone, which is the precursor to all major classes of flavonoids. The co-occurrence of common flavonoids such as quercetin (B1663063) and luteolin (B72000) with this compound in Ophioglossum species supports a shared early biosynthetic origin. nih.govresearchgate.net this compound's unique structure arises from subsequent, specialized modifications to a flavonoid-type intermediate.
Role of the Shikimate Pathway in Aromatic Precursor Synthesis
Proposed Biogenetic Routes to this compound and Homoflavonoids
Homoflavonoids like this compound are characterized by an additional carbon atom that extends the typical C6-C3-C6 flavonoid skeleton. researchgate.net The exact biogenetic route to this compound is not fully elucidated, but a plausible pathway has been proposed based on the co-existence of likely precursors in Ophioglossum plants. researchgate.netresearchgate.net
Research suggests that 3-O-methylflavonoids are the probable precursors for this compound biosynthesis. researchgate.net It is hypothesized that an extra carbon, possibly from S-adenosyl methionine (SAM) or another one-carbon donor, is introduced to the B-ring of a 3-O-methylated flavonol. This is followed by a cyclization reaction where the newly introduced carbon group reacts with the hydroxyl group at the C-3 position of the C-ring. researchgate.net This cyclization forms the distinctive heterocyclic D-ring (an isochromene system) that is characteristic of this compound. researchgate.netnih.gov
Enzymatic Steps and Genetic Regulation in this compound Production
While the specific enzymes and the genes that code for them in the this compound pathway have not yet been isolated and characterized, the proposed biogenetic route allows for informed hypotheses about the types of enzymes involved. The production is likely a tightly regulated, multi-step enzymatic process.
Key Hypothetical Enzymatic Steps:
Methylation: An O-methyltransferase (OMT) would be required to catalyze the methylation of the 3-hydroxyl group on the flavonoid precursor, forming the 3-O-methylflavonoid intermediate.
Carbon-Carbon Bond Formation: An enzyme, possibly a type of prenyltransferase or a related enzyme capable of C-alkylation, would introduce the extra carbon atom onto the B-ring.
Cyclization: A specific cyclase enzyme would catalyze the intramolecular reaction to form the heterocyclic D-ring, the defining step in creating the this compound skeleton.
Glycosylation: For the synthesis of this compound glycosides, such as this compound 7-O-β-D-glucopyranoside, specific glycosyltransferases (GTs) are necessary to attach sugar moieties to the this compound aglycone. nih.govacs.org
The genetic regulation of this compound production is expected to be complex, likely involving transcription factors that control the spatial and temporal expression of the biosynthetic genes. This ensures that the compound is produced in the correct tissues and at the appropriate developmental stages or in response to environmental stimuli.
Comparative Biosynthetic Analysis of this compound and Related Homoflavonoids
The genus Ophioglossum produces a variety of homoflavonoids, which can be broadly classified into at least two types based on their structural features and mass spectrometric fragmentation patterns. researchgate.netresearchgate.net
Type I Homoflavonoids: Represented by compounds like ophioglonol (B1249540), these are characterized by having the additional carbon atom at the C-3 position of the C-ring. researchgate.netresearchgate.net
This compound-type Homoflavonoids: In this compound and its derivatives, the extra carbon is part of a new D-ring formed by cyclization involving the B-ring and the 3-OH group of the C-ring. researchgate.net
This structural divergence suggests a key branching point in the biosynthetic pathway. It is plausible that both types of homoflavonoids arise from a common flavonoid precursor. After the initial flavonoid skeleton is formed, the pathway could diverge. One branch would lead to Type I homoflavonoids via the introduction of a carbon at C-3. The other branch would involve the methylation of the 3-hydroxyl group, followed by the introduction of a carbon onto the B-ring and subsequent cyclization to yield the this compound scaffold. This comparative analysis highlights the metabolic plasticity within Ophioglossum that allows for the generation of structurally diverse, taxonomically significant secondary metabolites from a common precursor pool.
Derivatives and Analogues of Ophioglonin: Isolation and Modification
Naturally Occurring Glucosides and Prenylated Derivatives
Ophioglonin 7-O-β-D-glucopyranoside
This compound 7-O-β-D-glucopyranoside is a significant glycosidic derivative of this compound. This compound has been isolated from the whole plant of Ophioglossum petiolatum and the fern Ophioglossum pedunculosum. mdpi.comacs.orgnih.gov The isolation process typically involves extraction with ethanol (B145695), followed by partitioning with ethyl acetate (B1210297) and n-butanol. acs.org Further purification is achieved through column chromatography on silica (B1680970) gel and Sephadex LH-20. acs.org
The structure of this compound 7-O-β-D-glucopyranoside was determined through extensive spectroscopic analysis, including 1H and 13C Nuclear Magnetic Resonance (NMR), and High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS). acs.org The key feature of its structure is the attachment of a β-D-glucopyranosyl moiety to the this compound core at the C-7 position. acs.org This glycosylation is confirmed by the downfield shift of the H-6 and H-8 protons and an upfield shift of the C-7 carbon in the NMR spectra, along with correlations observed in NOESY and HMBC experiments. acs.org In silico studies have explored its potential interaction with the L-type voltage-gated Ca2+ channel. tandfonline.com
| Compound Name | Natural Source(s) | Isolation Techniques | Key Structural Feature |
| This compound 7-O-β-D-glucopyranoside | Ophioglossum petiolatum, Ophioglossum pedunculosum mdpi.comacs.orgnih.gov | EtOH extraction, EtOAc & n-BuOH partitioning, Silica gel & Sephadex LH-20 chromatography acs.org | β-D-glucopyranosyl unit at C-7 acs.org |
Isothis compound 7-O-β-D-glucopyranoside
Also isolated from Ophioglossum petiolatum, isothis compound 7-O-β-D-glucopyranoside is another homoflavonoid glucoside. nih.govacs.orgacs.org Its isolation followed a similar chromatographic purification process as other homoflavonoids from the same plant source. acs.orgacs.org The structural elucidation was carried out using spectroscopic data analysis. acs.orgacs.orgnih.gov Like its isomer, it features a β-D-glucopyranoside unit attached to the core structure, but with a different arrangement of the isochromeno[4,3-b]chromene skeleton, defining it as the "iso" form.
| Compound Name | Natural Source(s) | Isolation Techniques | Key Structural Feature |
| Isothis compound 7-O-β-D-glucopyranoside | Ophioglossum petiolatum nih.govacs.orgacs.org | Chromatographic purification acs.orgacs.org | Isomeric form with β-D-glucopyranoside at C-7 |
Ophioglonol (B1249540) and its Prenyl Ether Derivatives
Ophioglonol, a closely related homoflavonoid, and its prenyl ether derivative have been co-isolated with this compound from Ophioglossum petiolatum. acs.orgnih.govacs.orgacs.org Ophioglonol was obtained as a yellow amorphous powder, and its molecular formula was established as C16H12O7 by HREIMS and 13C NMR data. acs.org The prenyl ether derivative represents a modification where a prenyl group is attached through an ether linkage. The isolation of these compounds was achieved through standard chromatographic techniques applied to the plant extract. acs.org
| Compound Name | Natural Source(s) | Isolation Techniques | Key Structural Feature |
| Ophioglonol | Ophioglossum petiolatum acs.orgnih.govacs.orgacs.org | Chromatographic purification acs.org | C16H12O7 molecular formula acs.org |
| Ophioglonol prenyl ether | Ophioglossum petiolatum acs.orgnih.govacs.orgacs.org | Chromatographic purification acs.org | Prenyl group attached via an ether linkage |
6-(3-methyl-2-buten-1-yl) this compound
A prenylated derivative, 6-(3-methyl-2-buten-1-yl) this compound, has been isolated from the fern Ophioglossum pedunculosum. colab.wsresearchgate.netresearchgate.net This compound was obtained as a yellow amorphous powder, and its structure was determined using spectroscopic methods, including HR-ESI-MS. researchgate.net The key structural modification is the presence of a 3-methyl-2-buten-1-yl (prenyl) group attached to the C-6 position of the this compound backbone. colab.wsresearchgate.net The biogenetic pathway for this compound is thought to involve the prenylation of an this compound precursor. colab.wsresearchgate.net
| Compound Name | Natural Source(s) | Isolation Techniques | Key Structural Feature |
| 6-(3-methyl-2-buten-1-yl) this compound | Ophioglossum pedunculosum colab.wsresearchgate.netresearchgate.net | Spectroscopic methods, HR-ESI-MS researchgate.net | Prenyl group at C-6 colab.wsresearchgate.net |
This compound 4'-O-β-D-glucopyranoside
This compound 4'-O-β-D-glucopyranoside is another glycosidic derivative isolated from the fern Ophioglossum pedunculosum. mdpi.comcolab.wsresearchgate.net Its structure was elucidated through spectroscopic data analysis. colab.wsresearchgate.net This compound is characterized by the attachment of a β-D-glucopyranoside unit at the 4'-position of the this compound structure. colab.wsresearchgate.net Similar to its 6-prenylated counterpart, its biosynthesis is proposed to originate from 3-O-methylflavonoid precursors. researchgate.net In silico docking studies have suggested a potential, albeit unstable, interaction with the angiotensin-converting enzyme (ACE). tandfonline.com
| Compound Name | Natural Source(s) | Isolation Techniques | Key Structural Feature |
| This compound 4'-O-β-D-glucopyranoside | Ophioglossum pedunculosum mdpi.comcolab.wsresearchgate.net | Spectroscopic data analysis colab.wsresearchgate.net | β-D-glucopyranoside at the 4'-position colab.wsresearchgate.net |
Peltogynoid this compound Derivatives
A phytochemical investigation of the leaves of Peltophorum pterocarpum, a tropical ornamental tree, led to the isolation of peltogynoid this compound derivatives. thieme-connect.comnih.govresearchgate.net One new derivative, along with the known peltogynoid this compound, were isolated from the dichloromethane (B109758) extract of the leaves. thieme-connect.comnih.govresearchgate.net The structures of these complex flavonoids were determined by spectroscopic and chemical methods. thieme-connect.comnih.govresearchgate.net These compounds are characterized by an additional ring system, forming the peltogynoid structure.
| Compound Name | Natural Source(s) | Isolation Techniques | Key Structural Feature |
| Peltogynoid this compound derivatives | Peltophorum pterocarpum thieme-connect.comnih.govresearchgate.net | Dichloromethane extraction, spectroscopic and chemical methods thieme-connect.comnih.govresearchgate.net | Additional ring system forming a peltogynoid structure |
Strategies for Semisynthesis and Structural Derivatization of this compound (General Concepts)
Semisynthesis is a powerful strategy in medicinal chemistry that utilizes complex natural products as starting materials for chemical modifications, aiming to create novel derivatives with improved efficacy, selectivity, or pharmacokinetic properties. For a complex molecule like this compound, which is a homoflavonoid, total synthesis can be challenging. dokumen.pub Therefore, using the naturally isolated compound as a scaffold for derivatization is a more practical approach.
The chemical structure of this compound, characterized by multiple phenolic hydroxyl groups, presents numerous opportunities for structural modification. nih.gov These hydroxyl groups are reactive sites for a variety of chemical transformations. General strategies for the structural derivatization of flavonoids, which are applicable to this compound, include:
Alkylation and Acylation: The hydroxyl groups can be converted to ethers or esters through reactions like methylation or acetylation. These modifications can alter the compound's polarity, solubility, and ability to interact with biological targets. For instance, the conversion of hydroxyls to acetamide (B32628) groups has been explored for other flavonoids to improve bioavailability. nih.gov
Glycosylation: Attaching sugar moieties to the this compound core creates glycosides. Nature itself produces various this compound glucosides. acs.orgacs.org In the lab, chemical or enzymatic glycosylation can be used to create novel analogues, which can enhance water solubility and alter bioactivity. The position and type of sugar attached can significantly influence the pharmacological profile.
Prenylation: The introduction of prenyl groups is another naturally occurring modification seen in flavonoids. This can enhance the compound's interaction with cell membranes and proteins, potentially leading to increased biological activity.
Selective Modification: Advanced synthetic techniques allow for the selective protection and deprotection of specific hydroxyl groups, enabling chemists to target a single position for modification. This is crucial for systematic structure-activity relationship (SAR) studies, allowing for a precise understanding of how each part of the molecule contributes to its biological effect.
While extensive reports on the specific semisynthesis of this compound are not prevalent in the literature, the general principles of flavonoid and polyphenol chemistry provide a clear roadmap for creating a diverse library of this compound analogues for biological screening. mdpi.comstanford.edu The process of derivatization aims to produce a new compound with properties suitable for specific applications by chemically modifying a functional group. researchgate.net
Structure-Activity Relationship Studies within this compound Analogue Series
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound correlates with its biological activity. For this compound and its analogues, SAR studies have primarily been driven by the isolation of naturally occurring derivatives and the subsequent evaluation of their biological effects.
This compound has been identified as a compound with several biological activities, including anti-inflammatory and antiviral properties. nih.govresearchgate.net Specifically, it has demonstrated activity against the Hepatitis B virus (HBV). nih.govmdpi.com Studies have shown that this compound itself exhibits slight inhibitory activity against the secretion of HBV surface antigen (HBsAg). acs.orgacs.org
The investigation of related, naturally isolated homoflavonoids has provided key insights into the SAR of this class of compounds:
Influence of Glycosylation on Anti-HBV Activity: A study on homoflavonoid glucosides from Ophioglossum pedunculosum led to the isolation of several new derivatives. acs.org Within this series, two compounds, pedunculosumoside A and pedunculosumoside C, were found to inhibit HBsAg secretion. Pedunculosumoside C demonstrated significantly higher potency (IC₅₀ of 70.5 μM) compared to pedunculosumoside A (IC₅₀ of 238.0 μM). acs.org This finding highlights that the specific nature and attachment point of the glycoside moiety are critical determinants of anti-HBV activity.
Impact of Core Structure on Estrogenic Activity: In a phytochemical investigation of Peltophorum pterocarpum, this compound (referred to as peltogynoid this compound) was isolated along with a new derivative. thieme-connect.com When evaluated for estrogenic activity, this compound was found to be estrogenic. In contrast, the newly isolated derivative was largely inactive. thieme-connect.com This suggests that even subtle changes to the core peltogynoid structure can abolish this specific biological activity.
Anti-inflammatory Activity: this compound has been identified as one of the primary bioactive components responsible for the anti-inflammatory effects of the fern Ophioglossum vulgatum. researchgate.netresearchgate.net Its activity was found to be comparable to that of other well-known anti-inflammatory flavonoids like luteolin (B72000) and dihydroquercetin at the concentrations tested, indicating that the homoflavonoid scaffold is effective for this activity. researchgate.netresearchgate.net
These findings, while not exhaustive, form the basis of the current understanding of this compound's SAR. They underscore that modifications at the hydroxyl groups, particularly through glycosylation, and alterations to the heterocyclic core structure can profoundly impact biological activity.
Interactive Data Table: Biological Activity of this compound and its Analogues
| Compound Name | Source / Type | Biological Activity | Potency (IC₅₀) | Citation |
| This compound | Natural Product | Anti-HBV (HBsAg secretion) | Slight activity at 25 μM | acs.org, acs.org |
| This compound | Natural Product | Estrogenic Activity | Active | thieme-connect.com |
| This compound | Natural Product | Anti-inflammatory | Active | researchgate.net |
| Pedunculosumoside A | Natural Glucoside | Anti-HBV (HBsAg secretion) | 238.0 μM | acs.org |
| Pedunculosumoside C | Natural Glucoside | Anti-HBV (HBsAg secretion) | 70.5 μM | acs.org |
| New this compound Derivative | Natural Product | Estrogenic Activity | Largely inactive | thieme-connect.com |
Mechanistic Biological Activities of Ophioglonin in Model Systems
Anti-inflammatory Pathways and Cellular Mechanisms
Studies utilizing various cell and animal models have demonstrated that ophioglonin exerts its anti-inflammatory effects by intervening in critical inflammatory cascades. The compound's activities have been extensively validated in models such as lipopolysaccharide (LPS)-stimulated macrophages and carrageenan-induced edema in mice. researchgate.netnih.govnih.gov
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the transcription of numerous pro-inflammatory genes. researchgate.net this compound has been shown to effectively inactivate this pathway. researchgate.net In studies using LPS-stimulated RAW264.7 macrophage cells, treatment with this compound led to a significant decrease in the phosphorylation of key proteins in the NF-κB pathway. nih.gov Specifically, it inhibits the activation of the NF-ĸB p65 subunit and its inhibitory protein, IĸBα. researchgate.netnih.govnih.gov This inhibition prevents the translocation of NF-κB into the nucleus, thereby suppressing the expression of downstream inflammatory genes. researchgate.net
Mitogen-activated protein kinase (MAPK) pathways are another set of crucial signaling cascades that regulate cellular responses to a variety of external stimuli, including inflammatory triggers. researchgate.netgenome.jp The MAPK family includes extracellular signal-regulated kinases (ERK), p38 kinases, and c-Jun N-terminal kinases (JNK). genome.jp Research has confirmed that this compound modulates these pathways as part of its anti-inflammatory action. researchgate.net Treatment with this compound was found to inhibit the activation of ERK, p38, and JNK in macrophage models. researchgate.netnih.govnih.gov By blocking these signaling transducers, this compound interferes with the transmission of inflammatory signals from the cell surface to the nucleus. researchgate.net
Table 1: Effect of this compound on Key Signaling Pathway Components
| Pathway | Target Protein | Observed Effect | Model System |
| NF-κB | NF-κB p65 | Decreased activation/phosphorylation | LPS-stimulated RAW264.7 cells |
| NF-κB | IκBα | Decreased activation/phosphorylation | LPS-stimulated RAW264.7 cells |
| MAPK | ERK | Decreased activation/phosphorylation | LPS-stimulated RAW264.7 cells |
| MAPK | p38 | Decreased activation/phosphorylation | LPS-stimulated RAW264.7 cells |
| MAPK | JNK | Decreased activation/phosphorylation | LPS-stimulated RAW264.7 cells |
A key outcome of inflammatory pathway activation is the production of various pro-inflammatory mediators. nih.gov this compound has demonstrated a significant ability to suppress these molecules. researchgate.net The initial investigation into the bioactive components of Ophioglossum vulgatum was guided by a nitric oxide (NO) assay in RAW264.7 cells, which identified this compound's potent inhibitory activity. researchgate.netnih.gov Nitric oxide, produced by inducible nitric oxide synthase (iNOS), is a critical signaling and effector molecule in inflammation. scielo.brnih.gov
Further studies revealed that this compound treatment significantly suppresses the gene and protein expression of not only iNOS but also other crucial inflammatory mediators, including:
Cyclooxygenase-2 (COX-2) nih.gov
Interleukin-6 (IL-6) nih.gov
Interleukin-1β (IL-1β) nih.gov
Tumor Necrosis Factor-alpha (TNF-α) nih.gov
This broad-spectrum inhibition of inflammatory mediators underscores its potential as an anti-inflammatory agent. researchgate.net
Inflammation is closely linked with oxidative stress, where an overproduction of reactive oxygen species (ROS) contributes to tissue damage. nih.gov this compound exhibits antioxidant properties that are integral to its anti-inflammatory mechanism. researchgate.netnih.gov In LPS-stimulated RAW264.7 cells, this compound treatment was shown to dramatically decrease the intracellular levels of ROS. researchgate.netnih.gov This antioxidant effect helps to mitigate the oxidative damage associated with the inflammatory response. worldscientific.com
The anti-inflammatory properties of this compound have been rigorously tested and confirmed in both laboratory cell cultures (in vitro) and animal models (in vivo).
In Vitro Models: The primary in vitro model used to validate this compound's activity is the lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cell line. researchgate.netnih.gov LPS, a component of bacterial cell walls, is a potent inducer of inflammation in these cells. plos.org The compound's efficacy has also been confirmed in primary cells, including mouse bone marrow-derived macrophages (BMDMs) and peritoneal exudate macrophages (PEMs). researchgate.netnih.govnih.gov
In Vivo Models: To confirm its effects in a whole organism, researchers used the carrageenan-induced paw edema model in mice. researchgate.netnih.gov Injection of carrageenan into the paw induces an acute local inflammatory response characterized by swelling (edema). plos.orgmdpi.com Administration of this compound was shown to significantly suppress this swelling, providing strong evidence for its anti-inflammatory activity in vivo. researchgate.netnih.gov
Table 2: Summary of this compound Activity in Preclinical Models
| Model Type | Specific Model | Key Findings |
| In Vitro | LPS-stimulated RAW264.7 macrophages | Reduced production of NO, ROS, IL-6, IL-1β, TNF-α; Inhibited NF-κB and MAPK pathways. researchgate.netnih.gov |
| In Vitro | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Validated anti-inflammatory and antioxidant activities. researchgate.netnih.gov |
| In Vitro | Mouse Peritoneal Exudate Macrophages (PEMs) | Validated anti-inflammatory and antioxidant activities. researchgate.netnih.gov |
| In Vivo | Carrageenan-induced paw edema in mice | Confirmed anti-inflammatory effect through reduced paw swelling. researchgate.netnih.gov |
Antioxidant Mechanisms
Scavenging of Reactive Oxygen Species (ROS)
This compound has demonstrated notable antioxidant properties, particularly in its capacity to scavenge reactive oxygen species (ROS). In scientific investigations, this compound, referred to as OPN, has been shown to reduce intracellular ROS levels. nih.gov This activity was observed in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells. nih.govresearchgate.net The production of ROS is a key event in inflammatory processes, and the ability of this compound to mitigate these reactive molecules points to its potential as an antioxidant agent. nih.gov Extracts from plants of the Ophioglossum genus, from which this compound is derived, have also shown significant ROS scavenging activity. researchgate.net For instance, an ethyl acetate (B1210297) fraction from Ophioglossum thermale significantly inhibited UVB irradiation-induced ROS generation in human dermal fibroblasts (HDFs). researchgate.networldscientific.com This body of research underscores the role of this compound as a bioactive compound with the ability to counteract oxidative stress at a cellular level. nih.govacs.org
In Vitro Assays (DPPH, NBT, Lipid Peroxidation Reduction)
The antioxidant potential of extracts containing this compound and related phenolic compounds has been evaluated using various in vitro assays. While specific data for isolated this compound in these tests are not detailed in the reviewed literature, fractions from the Ophioglossum genus have been assessed.
An ethyl acetate fraction of Ophioglossum thermale, noted for its high phenolic content, demonstrated significant antioxidant activity in several standard assays:
1,1-diphenyl-2-picryl hydrazyl (DPPH) Assay : This fraction showed the best performance in the DPPH radical scavenging assay compared to other solvent fractions. worldscientific.com
Nitroblue Tetrazolium (NBT) Assay : The ethyl acetate fraction also exhibited the highest activity in the NBT assay, which measures superoxide (B77818) radical scavenging. researchgate.networldscientific.com
Lipid Peroxidation Reduction : The same fraction was most effective at reducing lipid peroxidation. researchgate.networldscientific.com
These results from extracts of Ophioglossum thermale were found to be more potent than those of green tea extract, a well-known antioxidant. worldscientific.com The methods for conducting DPPH and anti-lipid peroxidation assays are standardized procedures used to evaluate the antioxidant capacity of various substances. nih.gov
Table 1: Antioxidant Activity of Ophioglossum thermale Ethyl Acetate Fraction
| In Vitro Assay | Performance | Reference |
|---|---|---|
| DPPH Radical Scavenging | Exhibited the best performance among tested fractions. | worldscientific.com |
| Nitroblue Tetrazolium (NBT) Assay | Showed the highest activity among tested fractions. | researchgate.networldscientific.com |
Specific Enzyme Modulation and Molecular Target Research
Potential Enzyme Inhibitory Activities (e.g., α-glucosidase for related compounds)
Research into the enzyme inhibitory activities of this compound is an emerging area. While direct inhibition by this compound is not extensively documented, studies on related compounds and plant extracts from the Ophioglossaceae family suggest potential in this domain. α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. phcogj.comtci-thaijo.org
Several natural compounds, including flavonoids, have been identified as α-glucosidase inhibitors. phcogj.comnih.gov For example, compounds isolated from Helminthostachys zeylanica, a plant in the same Ophioglossaceae family as Ophioglossum, have shown α-glucosidase inhibitory activity. phcogj.com Similarly, depsidones from lichens have also been confirmed as potent inhibitors of this enzyme. nctu.edu.vn Although this compound is listed as a phytochemical in plants studied for antidiabetic effects, its specific activity against α-glucosidase has not been explicitly detailed in the available research. semanticscholar.org The potential for this compound and its derivatives to act as enzyme inhibitors remains a subject for further investigation.
Estrogen Receptor α-Mediated Gene Expression (for certain derivatives)
This compound and its derivatives have been investigated for their interaction with estrogen receptors (ERs). These studies have revealed distinct activities, particularly concerning estrogen receptor α (ERα). researchgate.netnih.gov
In a study evaluating compounds from Peltophorum pterocarpum, this compound itself was found to possess estrogenic activity. researchgate.netuoa.grijpsr.com More specifically, a derivative, 7-methoxythis compound, demonstrated a significant capacity for ERα-mediated activation of gene expression. researchgate.netnih.govthieme-connect.com Interestingly, this activation did not stimulate the proliferation of breast and endometrial cancer cells in the tested models. researchgate.netuoa.grijpsr.com This selective modulation suggests that while the compound can interact with and activate gene expression through ERα, it does not promote the growth of these hormone-sensitive cancer cells. researchgate.netnih.gov This differential activity highlights the potential for certain this compound derivatives to function as selective estrogen receptor modulators (SERMs), which are compounds that can exert estrogenic or anti-estrogenic effects in a tissue-specific manner. frontiersin.orgelifesciences.org
Table 2: Estrogenic Activity of this compound and its Derivative
| Compound | Cell System | Finding | Reference |
|---|---|---|---|
| This compound | Model Cell Systems | Found to be estrogenic. | researchgate.netuoa.grijpsr.comthieme-connect.com |
| 7-Methoxythis compound | Breast and Endometrial Cancer Cells | Did not stimulate cell proliferation. | researchgate.netuoa.grijpsr.comthieme-connect.com |
Immunomodulatory Effects in Murine Cell Systems
This compound has been shown to exert significant immunomodulatory and anti-inflammatory effects in various murine cell models. nih.govnih.gov These activities have been extensively validated using macrophages, which are key cells in the immune response. nih.govresearchgate.net
The primary findings include:
Inhibition of Inflammatory Mediators : In lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW264.7), this compound demonstrated an inhibitory effect on the production of nitric oxide (NO), a pro-inflammatory mediator. nih.govresearchgate.net It also suppressed the gene expression of inducible nitric oxide synthase (iNOS), interleukin 6 (IL-6), interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2). nih.gov
Activity in Primary Macrophages : The anti-inflammatory and antioxidant activities of this compound were further confirmed in mouse bone marrow-derived macrophages (BMDMs) and peritoneal exudate macrophages (PEMs). nih.govresearchgate.netnih.gov
Signaling Pathway Modulation : this compound was found to inhibit the activation of key inflammatory signaling pathways, specifically by preventing the activation of NF-ĸB p65, IĸBα, and the mitogen-activated protein kinases (MAPK) ERK, p38, and JNK. nih.govresearchgate.netnih.gov
These results indicate that this compound can modulate immune responses in murine systems by targeting fundamental inflammatory pathways. nih.govnih.gov
Table 3: Immunomodulatory Activity of this compound in Murine Cells
| Cell System | Stimulus | Key Observed Effects of this compound | Reference |
|---|---|---|---|
| RAW264.7 Macrophages | LPS | Reduced intracellular ROS; Inhibited NO production; Suppressed iNOS, IL-6, IL-1β, TNF-α, COX-2 gene expression. | nih.govresearchgate.netnih.gov |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS | Validated antioxidant and anti-inflammatory activities. | nih.govresearchgate.netnih.gov |
| Peritoneal Exudate Macrophages (PEMs) | LPS | Validated antioxidant and anti-inflammatory activities. | nih.govresearchgate.netnih.gov |
Antiviral Properties (e.g., Anti-HBV Surface Antigen Activity in Model Systems)
This compound has been identified as a compound with antiviral potential, specifically against the Hepatitis B virus (HBV). nih.gov Research has shown that this compound, isolated from the fern Ophioglossum petiolatum, exhibits anti-HBV activity. nih.gov
A study investigating homoflavonoids from this plant reported that this compound and quercetin (B1663063) 3-O-methyl ether displayed slight anti-HBV surface antigen (HBsAg) activity at a concentration of 25 μM. acs.org HBsAg is a key protein of the Hepatitis B virus, and its reduction is a critical goal in antiviral therapy, often indicating a "functional cure". mdpi.combiospace.com Additionally, related homoflavonoid glucosides isolated from Ophioglossum pedunculosum have also shown modest activity in blocking HBsAg secretion in model systems, with IC50 values of 70.5 μM and 238.0 μM for pedunculosumosides C and A, respectively. nih.gov These findings suggest that this compound and its related structures are of interest for their potential to interfere with the HBV life cycle. nih.govnih.gov
Table 4: Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| This compound | |
| 7-methoxythis compound | |
| Reactive Oxygen Species (ROS) | |
| 1,1-diphenyl-2-picryl hydrazyl (DPPH) | |
| Nitroblue Tetrazolium (NBT) | |
| α-Glucosidase | |
| Lipopolysaccharide (LPS) | |
| Nitric Oxide (NO) | |
| Interleukin 6 (IL-6) | |
| Interleukin-1β (IL-1β) | |
| Tumor Necrosis Factor-alpha (TNF-α) | |
| Cyclooxygenase-2 (COX-2) | |
| Quercetin 3-O-methyl ether | |
| Pedunculosumoside A |
Ecological and Biological Roles of Ophioglonin in Host Organisms
Ophioglonin as a Constituent of Fern Defense Mechanisms
Plants, including ferns, produce a vast array of secondary metabolites that are not essential for primary metabolic processes but play a crucial role in survival and interaction with the environment. nih.govmdpi.com These compounds often form the basis of the plant's defense system against a variety of threats. This compound, a homoflavonoid found in ferns of the Ophioglossum genus, is considered part of this chemical defense arsenal. mdpi.comresearchgate.netnih.gov The medicinal properties attributed to plants are often a result of these specialized compounds produced as part of their defense mechanism. mdpi.com
The defensive role of secondary metabolites in ferns is well-documented, protecting them against herbivores and pathogens. nih.govresearchgate.net Flavonoids and terpenoids are major classes of these defensive compounds. researchgate.net While direct studies on this compound's effect on specific herbivores are limited, the general function of flavonoids in plant defense is to deter feeding. They can act as toxins, reduce the nutritive value of the plant tissue, or decrease its palatability to insects and other herbivores. mdpi.com
Role of Homoflavonoids in Plant-Environment Interactions
Homoflavonoids belong to the larger class of flavonoids, which are ubiquitous secondary metabolites in plants, crucial for mediating interactions between the plant and its environment. researchgate.netnih.gov These compounds are synthesized by plants and have diverse biological activities that are essential for plant physiology and development. mdpi.comnih.gov Phenylpropanoid metabolism, the pathway responsible for producing flavonoids, yields thousands of metabolites that contribute to how plants develop and interact with their surroundings. nih.gov
Flavonoids, including homoflavonoids, play multifaceted roles in plant defense and signaling. mdpi.comresearchgate.net They are involved in protecting plants against a wide range of threats:
Biotic Stress: Flavonoids can be toxic to insect pests and inhibit the growth of bacterial and fungal pathogens, enhancing plant resilience. mdpi.comresearchgate.net They can influence the behavior, growth, and development of insects that feed on the plant. mdpi.com
Abiotic Stress: These compounds are pivotal in mitigating the effects of abiotic stressors like UV radiation and oxidative damage. researchgate.net Their strong antioxidative properties allow them to detoxify reactive oxygen species that are produced under stress conditions. mdpi.comresearchgate.net
Signaling: Flavonoids act as signaling molecules in the establishment of symbiotic relationships between plants and microorganisms, such as nitrogen-fixing rhizobia. mdpi.comresearchgate.net They are also responsible for the colors, tastes, and fragrances of flowers and fruits, which attract pollinators and seed dispersers. mdpi.com
As sessile organisms, plants have evolved these complex chemical strategies to cope with the adverse and often simultaneously occurring stressors in their environment. catrin.com The production of homoflavonoids like this compound is a specialized branch of this broader chemical framework, contributing to the plant's ability to navigate complex ecological conditions. nih.govcatrin.com
Chemoecological Significance within the Ophioglossum Genus
The presence of specific chemical compounds can be a defining characteristic of a plant genus, and this is the case with homoflavonoids in the genus Ophioglossum. nih.gov this compound is considered a characteristic homoflavonoid of this genus, having been isolated from several species, including Ophioglossum vulgatum, Ophioglossum petiolatum, and Ophioglossum pedunculosum. researchgate.netnih.govnih.govnaturalproducts.net The unique chemical profile provided by this compound and related homoflavonoids has significant chemoecological implications.
Chemoecology studies the chemical interactions of organisms with their environment. Within the Ophioglossum genus, the production of this compound and its derivatives likely provides a selective advantage. This chemical signature can deter herbivores and pathogens that are not adapted to these specific compounds, thereby shaping the ecological niche the ferns can occupy.
Research on Ophioglossum species has revealed the co-occurrence of this compound with other flavonoids and homoflavonoids. nih.gov For example, in O. petiolatum, this compound was isolated alongside five other homoflavonoids and several common flavonoids like quercetin (B1663063) and luteolin (B72000). nih.gov In O. vulgatum, it was found with dihydroquercetin and luteolin. researchgate.net This co-occurrence suggests a synergistic effect, where the combination of these compounds creates a more potent and broad-spectrum chemical defense than any single compound alone. The development of advanced analytical methods has made it easier to identify these characteristic homoflavonoids and distinguish them from other flavonoids in crude extracts of Ophioglossum species. nih.gov
Research Findings on this compound
| Finding Category | Details | Host Organism(s) | Reference(s) |
| Chemical Classification | This compound is a homoflavonoid, a type of flavonoid with an additional carbon atom in its C6-C3-C6 backbone. | Ophioglossum genus | nih.govnih.gov |
| Natural Occurrence | Isolated and identified as a natural constituent. | Ophioglossum petiolatum, Ophioglossum pedunculosum, Ophioglossum vulgatum | researchgate.netnih.govnih.govnih.gov |
| Biological Role | Possesses antioxidant and anti-inflammatory properties, suggesting a role in defense against physiological stress. | Ophioglossum vulgatum | researchgate.netnih.gov |
| Co-occurring Compounds | Found alongside other flavonoids and homoflavonoids, such as quercetin, luteolin, dihydroquercetin, and this compound 7-O-β-d-glucopyranoside. | Ophioglossum petiolatum, Ophioglossum vulgatum | researchgate.netnih.gov |
Advanced Research Methodologies Applied to Ophioglonin Studies
Bioassay-Guided Fractionation and Screening
Bioassay-guided fractionation is a cornerstone technique in natural product chemistry, enabling the targeted isolation of bioactive compounds from complex mixtures. This method has been central to identifying and purifying ophioglonin from its natural sources.
The process commences with the creation of a crude extract from a biological source, such as the fern Ophioglossum vulgatum. researchgate.netnih.gov This extract is then subjected to a series of chromatographic separation steps, yielding various fractions. mdpi.com Each fraction is subsequently tested for a specific biological activity, a process known as screening. researchgate.netmdpi.com
In the investigation of this compound, a nitric oxide (NO) assay-guided screening in RAW264.7 macrophage cells was employed. researchgate.netnih.govnih.gov This assay identifies substances that can inhibit the production of nitric oxide, a key mediator in the inflammatory response. The fractions demonstrating the highest inhibitory activity are selected for further separation and purification, a process that is repeated until a pure, active compound is isolated. This systematic approach led to the identification of this compound as a potent anti-inflammatory agent. researchgate.netnih.gov A comparative analysis of the isolated compounds revealed that this compound exhibited effects similar to other known anti-inflammatory compounds like dihydroquercetin and luteolin (B72000) at the tested concentrations. researchgate.netnih.govnih.gov
Computational Biology and Cheminformatics in Mechanistic Prediction
In recent years, computational biology and cheminformatics have emerged as powerful tools to accelerate drug discovery and mechanistic studies. nih.govmit.eduaganitha.ai These in silico approaches complement traditional laboratory-based research by predicting the biological activities and interaction pathways of chemical compounds. nih.govaganitha.ai
Cheminformatics utilizes computational methods to analyze chemical and biological data, helping to reveal structure-activity relationships. umassmed.edu Computational biology, on the other hand, provides a contextual framework for understanding the functional implications of metabolite profiles. nih.gov
Pathway Enrichment Analysis
Pathway enrichment analysis is a computational technique used to identify biological pathways that are significantly impacted by a particular compound or condition. readthedocs.iobigomics.chrnabio.org This method helps to elucidate the potential mechanisms of action by which a compound exerts its effects.
Molecular Docking Studies
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comijbpas.comnih.gov This method is widely used to predict the binding affinity and interaction between a ligand (such as this compound) and a target protein. tandfonline.comnih.gov
In research involving compounds from Ophioglossum vulgatum, molecular docking has been employed to identify potential molecular targets. tandfonline.com For instance, studies have shown that major active compounds from this plant, which includes this compound, could potentially bind to the active sites of angiotensin receptors and calcium channel proteins. tandfonline.com These in silico findings provide a basis for further experimental validation and a deeper understanding of the compound's pharmacological profile. tandfonline.com
Cellular and Molecular Biology Techniques
A variety of cellular and molecular biology techniques are essential for validating the bioactivities of compounds like this compound and elucidating their underlying molecular mechanisms.
Cell Culture Models (e.g., RAW264.7, HaCaT, BMDMs, PEMs)
Cell culture models provide a controlled environment to study the effects of compounds on specific cell types. The choice of cell line is critical and should accurately represent the tissue of interest. culturecollections.org.uk In the study of this compound's anti-inflammatory properties, several cell lines have been utilized.
The murine macrophage cell line RAW264.7 is a widely used model for studying inflammation. researchgate.netnih.govnih.gov Researchers have used lipopolysaccharide (LPS)-stimulated RAW264.7 cells to validate the antioxidant and anti-inflammatory activities of this compound. researchgate.netnih.govnih.gov
In addition to established cell lines, primary cells are also employed to provide a more physiologically relevant model. Bone marrow-derived macrophages (BMDMs) and peritoneal exudate macrophages (PEMs) are primary murine macrophages that have been used to extensively validate the anti-inflammatory effects of this compound. researchgate.netnih.govnih.govresearchgate.net The human keratinocyte cell line, HaCaT , has also been used in studies involving extracts from Ophioglossum vulgatum, the plant source of this compound. researchgate.net
Table 1: Cell Culture Models Used in this compound Research
| Cell Line/Type | Origin | Application in this compound Research |
|---|---|---|
| RAW264.7 | Murine Macrophage | Investigating anti-inflammatory and antioxidant effects. researchgate.netnih.govnih.gov |
| HaCaT | Human Keratinocyte | Used in studies with extracts from Ophioglossum vulgatum. researchgate.net |
| BMDMs | Primary Murine Macrophage | Validation of anti-inflammatory properties. researchgate.netnih.govnih.govresearchgate.net |
Gene Expression Analysis (qRT-PCR)
Quantitative real-time polymerase chain reaction (qRT-PCR) is a powerful and sensitive technique for measuring gene expression levels. culturecollections.org.ukthermofisher.com This method allows researchers to quantify the amount of a specific mRNA transcript in a sample, providing insights into how a compound affects gene regulation. thermofisher.com
The process involves the extraction of high-quality RNA from cells, which is then reverse-transcribed into complementary DNA (cDNA). nih.govthermofisher.com The cDNA is then used as a template for qPCR, where the amplification of specific target genes is monitored in real-time. thermofisher.com
In studies of this compound, qRT-PCR has been used to demonstrate its inhibitory effect on the expression of pro-inflammatory genes in LPS-stimulated RAW264.7 cells. nih.gov Specifically, this compound was found to inhibit the gene expression of inducible nitric oxide synthase (iNos), interleukin-6 (Il6), interleukin-1 beta (Il-1b), tumor necrosis factor-alpha (Tnfα), and cyclooxygenase-2 (Cox-2) in a dose-dependent manner. nih.gov The selection of stable reference genes is crucial for the accurate normalization of qRT-PCR data. nih.gov
Table 2: Genes Analyzed by qRT-PCR in this compound Studies
| Gene | Function | Effect of this compound |
|---|---|---|
| iNos | Produces nitric oxide, a pro-inflammatory mediator. | Inhibited expression. nih.gov |
| Il6 | Pro-inflammatory cytokine. | Inhibited expression. nih.gov |
| Il-1b | Pro-inflammatory cytokine. | Inhibited expression. nih.gov |
| Tnfα | Pro-inflammatory cytokine. | Inhibited expression. nih.gov |
Protein Level Determination (Western Blotting)
Western Blotting is a fundamental technique employed to detect and quantify specific proteins from a complex mixture, such as a cell lysate. In studies involving this compound, this methodology has been crucial for elucidating its molecular mechanisms, particularly in the context of inflammation. nih.govresearchgate.net The technique allows researchers to observe how this compound affects the expression levels of key proteins involved in cellular signaling pathways.
The general procedure used in these studies involves several steps. nih.gov Initially, cells, such as RAW264.7 macrophages, are treated with this compound and then lysed to release their protein contents. nih.govresearchgate.net The total protein concentration is determined using an assay like the BCA assay to ensure equal amounts of protein are loaded for each sample. nih.gov The protein samples are then denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Following separation, the proteins are transferred from the gel to a solid-phase membrane, typically a polyvinylidene difluoride (PVDF) membrane. nih.gov This membrane is then incubated with specific primary antibodies that recognize and bind to the target protein. Subsequently, a secondary antibody, which is conjugated to an enzyme, is used to bind to the primary antibody. The addition of a substrate results in a detectable signal, often chemiluminescent, which can be captured and quantified to determine the relative abundance of the target protein. nih.gov
Research has utilized Western Blotting to demonstrate this compound's role in modulating inflammatory responses. researchgate.net Studies have shown that this compound can inhibit the activation of key signal transducers in the NF-κB and MAPK signaling pathways. nih.govresearchgate.net Specifically, the expression levels of proteins such as NF-ĸB p65, IĸBα, ERK, p38, and JNK were analyzed to understand the anti-inflammatory action of the compound. researchgate.net Another study also pointed to the use of Western blotting for detecting the levels of IkappaB kinase beta (IKK-beta). scispace.com
Table 1: Proteins Analyzed by Western Blotting in this compound Research
| Target Protein | Signaling Pathway | Function in Inflammation | Reference |
|---|---|---|---|
| NF-κB p65 | NF-κB | Transcription factor for pro-inflammatory genes | researchgate.net |
| IκBα | NF-κB | Inhibitor of NF-κB; its degradation allows NF-κB activation | researchgate.net |
| ERK | MAPK | Regulates cell proliferation, differentiation, and inflammation | researchgate.net |
| p38 | MAPK | Key mediator of the inflammatory response | researchgate.net |
| JNK | MAPK | Involved in stress responses and inflammation | researchgate.net |
Enzyme-Linked Immunosorbent Assay (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In the context of this compound research, ELISA has been instrumental in measuring the compound's effect on the production of pro-inflammatory cytokines. researchgate.netresearchgate.net
This quantitative assay is typically performed in multi-well plates and allows for the analysis of multiple samples simultaneously. In studies investigating this compound's anti-inflammatory properties, researchers have used ELISA to measure the concentration of specific cytokines in the culture supernatants of immune cells, such as primary mouse bone marrow-derived macrophages (BMDMs) and peritoneal exudate macrophages (PEMs), that have been stimulated with an inflammatory agent like lipopolysaccharide (LPS). researchgate.netresearchgate.net
Findings from these studies have consistently shown that pretreatment with this compound can significantly reduce the secretion of key pro-inflammatory cytokines. researchgate.net Specifically, ELISA results have demonstrated a dose-dependent decrease in the production of Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated macrophages treated with this compound. researchgate.netresearchgate.net This provides quantitative evidence for the compound's anti-inflammatory activity at the protein secretion level. The assay has also been used more broadly in studies of extracts containing this compound to measure viral proteins, such as the HIV-1 p24 antigen.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production as Measured by ELISA
| Cytokine | Cell Type | Observation | Reference |
|---|---|---|---|
| IL-6 | BMDMs, PEMs | Production decreased with this compound treatment | researchgate.net |
| IL-1β | BMDMs, PEMs | Production decreased with this compound treatment | researchgate.net |
Advanced Analytical Techniques for Comprehensive Phytochemical Profiling (e.g., LC-QToF-MS/MS)
Comprehensive phytochemical profiling of natural extracts is essential for identifying the full spectrum of bioactive compounds. Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-QToF-MS/MS) is a powerful and advanced analytical technique used for this purpose. nih.govscielo.br This high-resolution mass spectrometry method combines the separation capabilities of liquid chromatography with the high mass accuracy and sensitivity of a QToF mass analyzer, making it ideal for identifying known and unknown compounds in complex mixtures like plant extracts. dokumen.pub
The LC-QToF-MS/MS system first separates the chemical constituents of an extract based on their physicochemical properties using liquid chromatography. As the separated compounds elute, they are ionized and enter the mass spectrometer. The QToF analyzer measures the mass-to-charge ratio of the ions with very high accuracy, allowing for the determination of elemental formulas. dokumen.pub Furthermore, the tandem mass spectrometry (MS/MS) capability allows for the fragmentation of selected parent ions, generating a characteristic fragmentation pattern that serves as a structural fingerprint, aiding in the definitive identification of the compound. dokumen.pub
Table 3: Classes of Phytochemicals Identified in Plant Extracts Using High-Resolution Mass Spectrometry
| Compound Class | Examples of Identified Compounds | Analytical Technique | Reference |
|---|---|---|---|
| Flavonoids | Orientin, Chrysin, Pinoquercetin, Cupressuflavone | LC-TOF-MS/MS | nih.gov |
| Phenolics | Gallic Acid, Forsythiaside | LC-TOF-MS/MS, LC/QTOF/MS | nih.govscielo.br |
| Iridoid Glycosides | Paederoside | LC-TOF-MS/MS | nih.gov |
| Phenylpropanoids | Puerarin xyloside | LC-TOF-MS/MS | nih.gov |
| Alkaloids | Various detected | LC/QTOF/MS | scielo.br |
Table of Mentioned Compounds | Compound Name | | | :--- | | 3-O-methylquercetin | | Aromadendrin | | Chrysin | | Cupressuflavone | | Dihydroquercetin | | ERK (Extracellular signal-regulated kinase) | | Forsythiaside | | Gallic Acid | | IKK-beta (IkappaB kinase beta) | | IL-1β (Interleukin-1 beta) | | IL-6 (Interleukin-6) | | IκBα (Nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alpha) | | JNK (c-Jun N-terminal kinases) | | Luteolin | | NF-κB p65 (Nuclear Factor kappa-light-chain-enhancer of activated B cells p65 subunit) | | this compound | | Orientin | | p38 (p38 mitogen-activated protein kinases) | | Paederoside | | Phenol | | Pinoquercetin | | Puerarin xyloside | | Quercetin (B1663063) | | TNF-α (Tumor Necrosis Factor-alpha) |
Future Research Directions and Translational Perspectives for Ophioglonin
In-depth Elucidation of Structure-Activity Relationships
The chemical architecture of Ophioglonin (C₁₆H₁₀O₇) serves as the foundation for its biological effects. researchgate.net Understanding the relationship between its structure and its function is paramount for its development as a therapeutic lead. This compound is part of a larger family of homoflavonoids isolated from Ophioglossum species, which includes derivatives such as this compound 7-O-β-d-glucopyranoside, ophioglonol (B1249540), and ophioglonol prenyl ether. acs.orgresearchgate.netmdpi.com The existence of these natural analogues provides an initial platform for structure-activity relationship (SAR) studies.
Comparative analyses have already offered preliminary insights. For instance, the anti-inflammatory activity of this compound, specifically its ability to inhibit nitric oxide (NO) production, was found to be comparable to that of the flavonoids dihydroquercetin and luteolin (B72000). nih.gov Interestingly, while other co-isolated flavonoids like quercetin (B1663063) and 3-O-methylquercetin showed higher inhibitory activity on NO, they also exhibited greater cytotoxicity at the tested concentrations, suggesting that this compound possesses a balanced profile of efficacy and safety. nih.gov
Future research should focus on the semi-synthesis or total synthesis of this compound and a diverse library of its analogues. Key modifications could include altering the number and position of hydroxyl groups, glycosylation patterns, and introducing new functional groups to the core structure. For example, a study on Peltophorum pterocarpum isolated a new peltogynoid derivative of this compound and found it to have estrogenic activity, demonstrating that even subtle structural changes can impart new biological functions. thieme-connect.com Systematic evaluation of these synthetic derivatives against a panel of biological targets will be crucial to identify the specific structural motifs responsible for its anti-inflammatory and antioxidant activities and to potentially optimize its potency and selectivity. nih.govnaturalproducts.net
Comprehensive Investigation of Biological Mechanisms in Diverse Model Systems
Recent research has laid a solid foundation for understanding this compound's mechanism of action, primarily focusing on its anti-inflammatory properties. researchgate.net These investigations have utilized a variety of model systems, providing a multi-faceted view of its biological effects.
In Vitro Models: The most detailed mechanistic work has been performed using lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW264.7) and primary macrophages, including mouse bone marrow-derived macrophages (BMDMs) and peritoneal exudate macrophages (PEMs). researchgate.netresearchgate.netresearchgate.net In these models, this compound has been shown to potently suppress the inflammatory cascade. It works by inhibiting the activation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. researchgate.netnih.gov Specifically, this compound prevents the activation of crucial signaling proteins such as NF-ĸB p65, its inhibitor IĸBα, and the MAPK components ERK, p38, and JNK. researchgate.netresearchgate.net
In Vivo Models: The anti-inflammatory effects observed in vitro have been corroborated by in vivo evidence. In a carrageenan-induced mouse paw edema model, a standard for acute inflammation, administration of this compound demonstrated a significant anti-inflammatory effect. researchgate.netresearchgate.net This confirmation in a whole-organism model is a critical step, suggesting that this compound retains its activity and has favorable enough pharmacokinetic properties to be effective systemically.
Future studies should expand the range of models to explore the compound's relevance in chronic inflammatory conditions, such as inflammatory bowel disease or rheumatoid arthritis. Investigating its effects in these more complex, long-term disease models will provide a more thorough understanding of its therapeutic potential.
Exploration of Biosynthetic Pathway Genes and Engineering Potential
Homoflavonoids like this compound are rare plant secondary metabolites. researchgate.net While a possible biogenetic pathway has been proposed, suggesting they derive from the well-established flavonoid pathway, the specific genes and enzymes responsible for their synthesis in Ophioglossum remain unknown. researchgate.netresearchgate.net The presumed pathway involves the cyclization of a flavonoid precursor with an additional carbon source to form the characteristic heterocyclic D-ring of homoflavonoids. researchgate.net
The next frontier in this compound research is the discovery of its biosynthetic gene cluster (BGC). Modern transcriptomic and genomic analysis of Ophioglossum vulgatum or related species can identify candidate genes. biorxiv.orgnih.gov By comparing the transcriptomes of tissues actively producing this compound with those that are not, researchers can pinpoint genes—such as those for chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and unique tailoring enzymes—that are co-expressed and likely involved in the pathway. mdpi.commdpi.com
Once these genes are identified, there is significant potential for metabolic engineering. dokumen.pub Heterologous expression of the this compound BGC in a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli could enable sustainable, scalable production of the compound, bypassing the need for extraction from slow-growing ferns. nih.gov This would not only provide a reliable source for further research and preclinical development but also allow for engineered biosynthesis of novel analogues by introducing modified enzymes into the pathway.
Development of Novel Analytical Methodologies for Detection and Quantification
The advancement of research on this compound is intrinsically linked to the analytical methods used for its detection and quantification. While truly "novel" techniques have not been developed specifically for this compound, the application of modern, high-sensitivity analytical platforms represents a significant leap forward, enabling more precise and detailed studies. nih.gov
Current methodologies employed for the analysis of this compound and its parent extract include:
High-Performance Liquid Chromatography (HPLC): Used for the separation and purification of this compound from crude plant extracts. Quantitative analysis via HPLC with UV detection is a standard method. researchgate.nettandfonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS): Techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and HPLC with Quadrupole Time-of-Flight (Q-TOF) MS/MS have been instrumental in the identification of this compound and other co-occurring flavonoids in complex mixtures. researchgate.netnih.govphcog.com These methods provide precise mass data and fragmentation patterns, which are crucial for structural elucidation.
Future development could focus on creating targeted, high-throughput assays for this compound. This might include the development of specific monoclonal antibodies for use in an Enzyme-Linked Immunosorbent Assay (ELISA), which would allow for rapid screening of numerous biological samples. Furthermore, refining LC-MS methods to achieve even lower limits of detection will be essential for detailed pharmacokinetic studies, tracking the compound's absorption, distribution, metabolism, and excretion in preclinical models. ucdavis.edu
Potential as a Lead Compound for Pre-clinical Drug Discovery (Mechanistic Focus)
A lead compound is a chemical entity with demonstrated pharmacological activity that serves as a starting point for the development of a new drug. acs.org this compound fits this profile perfectly, showing clear promise as a lead for preclinical drug discovery, particularly for inflammation- and oxidative stress-related diseases. researchgate.netresearchgate.net
The potential of this compound as a lead for novel anti-inflammatory drugs is strongly supported by mechanistic data. Its action is centered on the dual inhibition of the NF-κB and MAPK signaling pathways. researchgate.net These pathways are central regulators of inflammation, and their dysregulation is implicated in a wide range of chronic diseases. By inhibiting these pathways, this compound effectively suppresses the production of a suite of pro-inflammatory mediators.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated Macrophages
| Mediator | Function | Effect of this compound | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | Signaling molecule, pro-inflammatory at high levels | Significantly Inhibited | researchgate.net |
| iNOS (inducible Nitric Oxide Synthase) | Enzyme producing high levels of NO | Gene Expression Inhibited | researchgate.net |
| COX-2 (Cyclooxygenase-2) | Enzyme for prostaglandin (B15479496) synthesis | Gene Expression Inhibited | researchgate.net |
| IL-6 (Interleukin-6) | Pro-inflammatory cytokine | Production & Gene Expression Inhibited | researchgate.net |
| IL-1β (Interleukin-1β) | Pro-inflammatory cytokine | Production & Gene Expression Inhibited | researchgate.net |
This interactive table summarizes the documented inhibitory effects of this compound on key molecules involved in the inflammatory response based on in vitro studies.
This multi-target inhibitory profile suggests this compound could be more effective and potentially have fewer side effects than agents that target a single inflammatory molecule.
Inflammation and oxidative stress are deeply intertwined, with one often exacerbating the other. This compound's activity as an antioxidant modulator complements its anti-inflammatory effects. In LPS-stimulated macrophages, this compound treatment was shown to reduce the levels of reactive oxygen species (ROS), which are damaging free radicals that contribute to cellular injury and perpetuate the inflammatory cycle. researchgate.netacs.org This ROS scavenging ability indicates that this compound can help restore cellular redox balance. The mechanism is likely tied to its phenolic structure, which allows it to donate electrons and neutralize free radicals. This dual action as both an anti-inflammatory and an antioxidant agent makes this compound a particularly attractive lead compound for diseases where both processes are pathogenic drivers. researchgate.net
Anti-inflammatory Agents
Ecological and Evolutionary Studies of Homoflavonoid Production in Plants
Homoisoflavonoids are a relatively rare class of phenolic secondary metabolites characterized by a 16-carbon skeleton. wikipedia.org Their production is not widespread in the plant kingdom, having been identified in a limited number of plant families. These primarily include the Hyacinthaceae, Fabaceae, Orchidaceae, and Polygonaceae families. researchgate.netconicet.gov.ar The discovery of this compound and its related glucosides in ferns of the genus Ophioglossum (family Ophioglossaceae) is significant, as ferns represent an important evolutionary bridge between lower and higher plants. nih.govmdpi.com
The unique evolutionary history of ferns has led to the production of a distinct array of secondary metabolites not commonly found in angiosperms. nih.gov These compounds are believed to play specialized ecological roles, such as defense against herbivores and pathogens. nih.gov The biosynthetic pathway for homoisoflavonoids is understood to originate from a chalcone precursor, which then undergoes a series of enzymatic modifications to form the diverse structures observed in nature. researchgate.net
The distribution of homoisoflavonoids across disparate and unrelated plant families suggests that the genetic pathways for their production may have evolved independently multiple times (convergent evolution) or were inherited from a common ancestor and subsequently lost in most other lineages. The presence of these compounds in an ancient lineage like the Ophioglossaceae ferns provides a valuable data point for studying the evolutionary history of these metabolic pathways. indefenseofplants.com Further phytochemical screening of other primitive plant groups could uncover more homoisoflavonoids and provide deeper insights into their evolutionary origins and ecological functions.
| Research Area | Key Findings | Relevant Compounds | Plant Sources |
| Chemoprevention | Homoisoflavonoids exhibit various biological activities, including anti-cancer properties. researchgate.netrsc.org However, there is no direct evidence of this compound acting as an estrogen receptor modulator. | Tamoxifen, Raloxifene | N/A |
| Ecological Role | Secondary metabolites in ferns are believed to provide defense against herbivores and pathogens. nih.gov | Homoisoflavonoids | Ophioglossum spp., Hyacinthaceae, Fabaceae |
| Evolutionary Significance | The presence of homoisoflavonoids in ancient fern lineages and select angiosperm families suggests convergent evolution or ancestral inheritance of the biosynthetic pathway. nih.gov | Homoisoflavonoids | Ophioglossum spp. |
| Sustainable Sourcing | Ophioglossum species are often rare and difficult to cultivate due to their symbiotic relationship with mycorrhizal fungi. indefenseofplants.compfaf.org Conservation is threatened by habitat loss and grazing. care-mediflora.eu | This compound | Ophioglossum petiolatum, Ophioglossum vulgatum |
Q & A
Q. How should researchers address potential biases in this compound’s reported ethnopharmacological uses?
- Methodological Answer : Cross-reference traditional use claims with phytochemical databases (e.g., NAPRALERT) and clinical trial registries. Design blinded, placebo-controlled studies to isolate this compound’s effects from co-administered compounds. Disclose conflicts of interest in funding or cultural affiliations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
